N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
The primary target of the compound N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide, also known as N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylbenzenesulfonyl)propanamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic profiles . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of inflammation and pain signaling due to the reduction in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
N-Benzylation: The benzothiazole derivative is then subjected to N-benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Tosylation: The final step involves the tosylation of the propanamide moiety using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is unique due to its specific structural features, such as the presence of the tosyl group and the benzyl substitution. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-18-11-13-20(14-12-18)31(28,29)16-15-23(27)26(17-19-7-3-2-4-8-19)24-25-21-9-5-6-10-22(21)30-24/h2-14H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDCKFTKZKLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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